Enantioselectivity in Biocatalytic Ketoreductase Reduction
In a head-to-head study using ketoreductases from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w), the 4-fluorophenyl-substituted β-ketonitrile (BKN4) achieved 99% enantiomeric excess (S)-configuration, whereas the 4-chlorophenyl analog (BKN5) yielded only 78% ee [1]. This 21-percentage-point gap demonstrates that the 4-fluorophenyl group is critical for maintaining high stereochemical fidelity in enzymatic reduction, a property not matched by the chloro congener.
| Evidence Dimension | Enantiomeric excess (ee%) in ketoreductase-catalyzed reduction |
|---|---|
| Target Compound Data | 99% ee (S) for 3-(4-fluorophenyl)-3-oxopropanenitrile (BKN4) |
| Comparator Or Baseline | 78% ee (S) for 3-(4-chlorophenyl)-3-oxopropanenitrile (BKN5) |
| Quantified Difference | +21 percentage points higher ee for the 4-fluorophenyl compound |
| Conditions | SSCR and YOL151w ketoreductases; substrate concentration and cofactor conditions as described in the original study |
Why This Matters
For procurement decisions in chiral intermediate synthesis, this 21-percentage-point advantage translates directly into higher product purity, reduced downstream purification costs, and lower waste, favoring the fluorinated compound over the chlorinated analog.
- [1] Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). ISRN Biochemistry, 2014, Article ID 124289, Table 5. View Source
